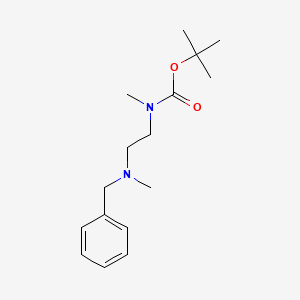

Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

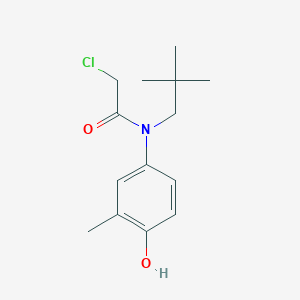

Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate is a chemical compound with the molecular formula C16H26N2O2 . It has a molecular weight of 278.39 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N2O2/c1-16(2,3)20-15(19)18(5)12-11-17(4)13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 278.39 . Further properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Metalation and Alkylation between Silicon and Nitrogen

Tert-butyl carbamate derivatives, including those related to Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate, have been studied for their ability to undergo metalation between nitrogen and silicon. This process, followed by reaction with an electrophile, allows for the efficient preparation of α-functionalized α-amino silanes, indicating its significance in the synthesis of silicon-containing organic compounds (Sieburth, Somers, & O'hare, 1996).

Transformation of Amino Protecting Groups

The transformation of common amino protecting groups to N-tert-butyldimethylsilyloxycarbonyl (silyl carbamate) demonstrates the adaptability of tert-butyl carbamate derivatives in selective protection strategies. This chemoselective transformation showcases the compound's utility in protecting amino groups during complex organic syntheses, highlighting its role in streamlining synthetic pathways (Sakaitani & Ohfune, 1990).

Asymmetric Hydrogenation of Functionalized Alkenes

Tert-butylmethylphosphino groups, related to the structural framework of this compound, have been used in the development of chiral phosphine ligands. These ligands, when complexed with rhodium, exhibit excellent enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This application is crucial for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the compound's importance in medicinal chemistry (Imamoto et al., 2012).

Synthesis of Biologically Active Compounds

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). The established rapid synthetic method highlights its significance in the pharmaceutical industry, where efficient and scalable synthetic routes are crucial (Zhao et al., 2017).

Source of MeNHCH2− Synthon

O-tert-Butyl-N-(chloromethyl)-N-methyl carbamate serves as a source of the MeNHCH2− synthon, facilitating the synthesis of functionalized carbamates. This application underscores the compound's utility in organic synthesis, providing a versatile approach to accessing a wide range of carbamate derivatives (Guijarro, Ortiz, & Yus, 1996).

特性

IUPAC Name |

tert-butyl N-[2-[benzyl(methyl)amino]ethyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18(5)12-11-17(4)13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTQTLIFVPAWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2620797.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2620798.png)

![N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2620800.png)

![1,3,7-trimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620803.png)

![5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2620805.png)

![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone](/img/structure/B2620806.png)

![1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2620811.png)

![1-Benzhydryl-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B2620816.png)